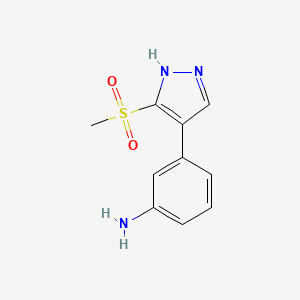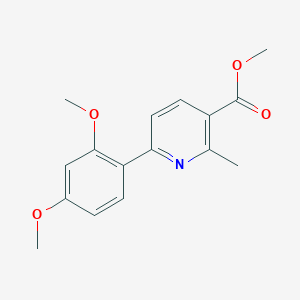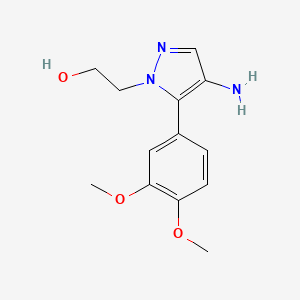
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the condensation of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process .
化学反应分析
Types of Reactions
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, halogenated pyrazoles, and various substituted pyrazole compounds .
科学研究应用
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazole derivatives: Structurally similar and often used in medicinal chemistry for their enzyme inhibitory properties.
Thiazole derivatives: Another class of heterocyclic compounds with diverse biological activities
Uniqueness
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
属性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-[4-amino-5-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O3/c1-18-11-4-3-9(7-12(11)19-2)13-10(14)8-15-16(13)5-6-17/h3-4,7-8,17H,5-6,14H2,1-2H3 |
InChI 键 |
GGILPCYYYUBNAJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2CCO)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)
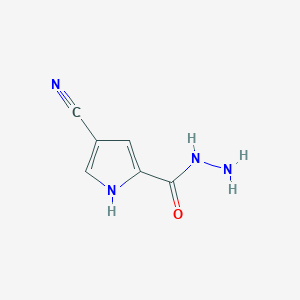
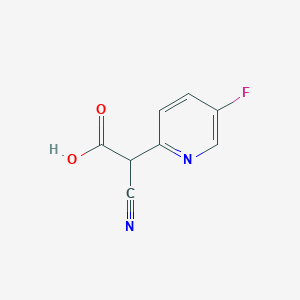
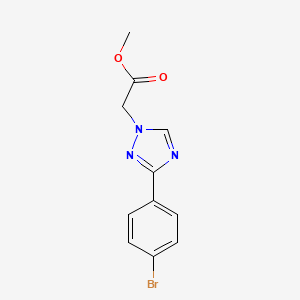
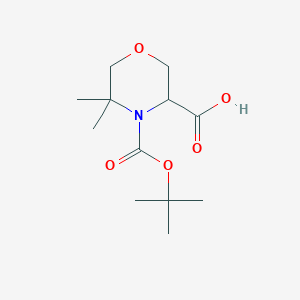

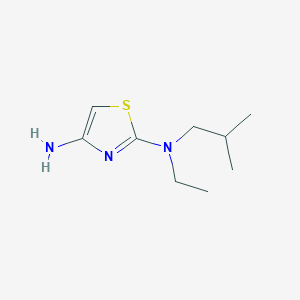

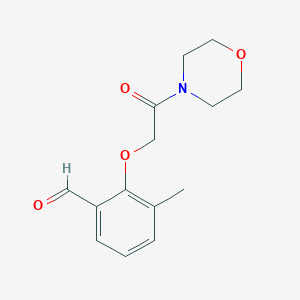
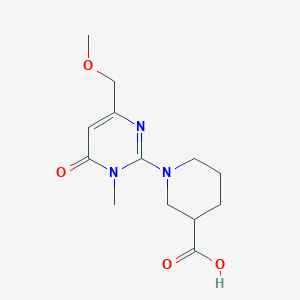
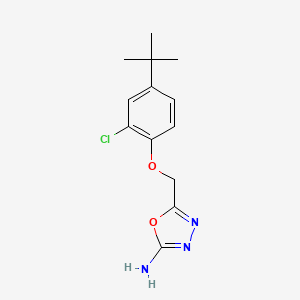
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
